molecular formula C13H20Cl2N2O2 B2375216 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride CAS No. 1909348-01-1

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride

Cat. No. B2375216
CAS RN: 1909348-01-1
M. Wt: 307.22
InChI Key: YCEAQRFHCJGKGQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride is a chemical compound with the CAS Number: 1909348-01-1 . It has a molecular weight of 307.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.2ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the positions of the hydroxy, methylpiperazinyl, and benzaldehyde groups.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Alzheimer’s Disease Research

This compound can be useful in the synthesis of N-methylpiperazinyl flavones . These flavones have shown therapeutic potential against Alzheimer’s disease , a neurodegenerative disorder that affects memory and cognitive functions.

Leukemia Treatment

The compound can also be useful in the preparation of imatinib derivatives . Imatinib is a therapeutic agent used to treat leukemia , a type of cancer that affects blood and bone marrow. These derivatives could potentially serve as antileukemia agents .

Inhibitor Development

It has been suggested that this compound can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification . This could potentially lead to new treatments for diseases caused by mycobacteria, such as tuberculosis.

Chemical Synthesis

Given its unique structure, this compound can serve as a building block in the synthesis of a wide range of chemical compounds . Its reactivity and stability make it a valuable tool in the field of synthetic chemistry.

Analytical Chemistry

This compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . This makes it a useful compound in analytical chemistry for method development and validation.

Drug Discovery

Due to its potential applications in treating various diseases, this compound can be a valuable asset in drug discovery. It can be used in high-throughput screening assays to identify potential drug candidates .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEAQRFHCJGKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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